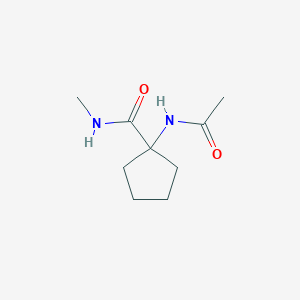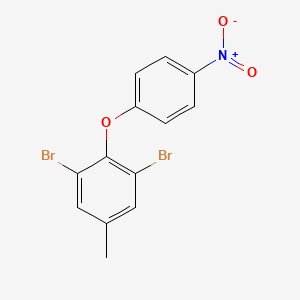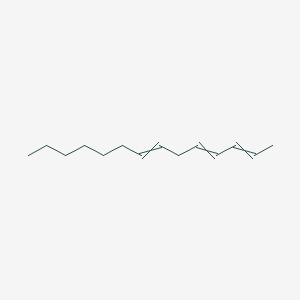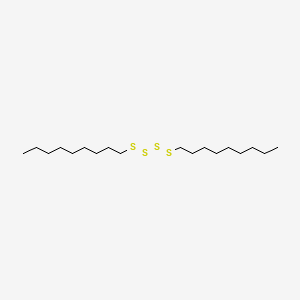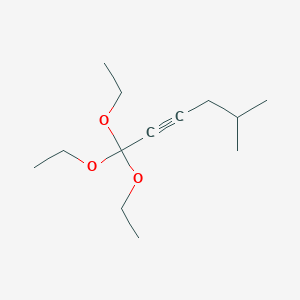
1,1,1-Triethoxy-5-methylhex-2-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Triethoxy-5-methylhex-2-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and three ethoxy groups attached to the same carbon atom. This compound is part of the alkyne family, which is known for its unsaturated hydrocarbons with the general formula ( C_nH_{2n-2} ). The presence of the ethoxy groups and the alkyne functionality makes this compound unique and of interest in various chemical applications .
Vorbereitungsmethoden
The synthesis of 1,1,1-Triethoxy-5-methylhex-2-yne can be achieved through several synthetic routes. One common method involves the reaction of 5-methylhex-2-yne with triethoxymethane under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1,1,1-Triethoxy-5-methylhex-2-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as halides or amines replace the ethoxy groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1,1,1-Triethoxy-5-methylhex-2-yne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1,1-Triethoxy-5-methylhex-2-yne involves its interaction with molecular targets through its alkyne and ethoxy functionalities. The alkyne group can participate in cycloaddition reactions, forming new ring structures, while the ethoxy groups can undergo hydrolysis or substitution reactions. These interactions can affect various molecular pathways, depending on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Triethoxy-5-methylhex-2-yne can be compared with other similar compounds, such as:
1,1,1-Triethoxy-2-propyne: Similar structure but with a shorter carbon chain.
1,1,1-Triethoxy-3-butyne: Similar structure but with a different position of the alkyne group.
1,1,1-Triethoxy-4-pentyne: Similar structure but with a different carbon chain length. The uniqueness of this compound lies in its specific carbon chain length and the position of the alkyne group, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
113485-85-1 |
|---|---|
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
1,1,1-triethoxy-5-methylhex-2-yne |
InChI |
InChI=1S/C13H24O3/c1-6-14-13(15-7-2,16-8-3)11-9-10-12(4)5/h12H,6-8,10H2,1-5H3 |
InChI-Schlüssel |
ZJKWWTNGDIYITO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C#CCC(C)C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)
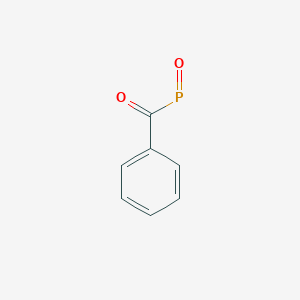
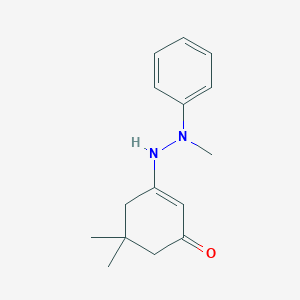

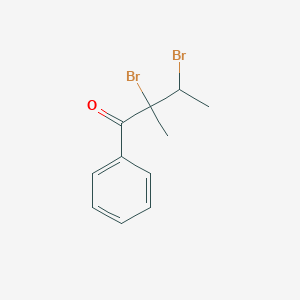
![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
